- 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptorsBioorganic & Medicinal Chemistry Letters, 2006, 16(20), 5432-5435,
Cas no 914458-26-7 ((5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone)

914458-26-7 structure
Nombre del producto:(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Propiedades químicas y físicas
Nombre e identificación
-
- JWH 307
- (5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
- [5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone
- JWH-307
- [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone (ACI)
- [5-(2-Fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone
- Q4041746
- BDBM50192607
- DTXSID60581542
- SCHEMBL17464417
- Methanone, [5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-; JWH 307; JWH-307; [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone
- (1-Pentyl-5-(2-fluorophenyl)-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
- 06QTR14ONW
- 914458-26-7
- CHEMBL216857
- (5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
- [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone
- NS00007393
- UNII-06QTR14ONW
-
- MDL: MFCD23135510
- Renchi: 1S/C26H24FNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3
- Clave inchi: WYNZPDDTQGVCLZ-UHFFFAOYSA-N
- Sonrisas: O=C(C1C2C(=CC=CC=2)C=CC=1)C1=CN(CCCCC)C(C2C(F)=CC=CC=2)=C1
Atributos calculados
- Calidad precisa: 385.18419255g/mol
- Masa isotópica única: 385.18419255g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 7
- Complejidad: 537
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 6.7
- Superficie del Polo topológico: 22Ų
Propiedades experimentales
- Denso: 1.1±0.1 g/cm3
- Punto de fusión: Not available
- Punto de ebullición: 550.6±40.0 °C at 760 mmHg
- Punto de inflamación: 286.8±27.3 °C
- PSA: 22.00000
- Logp: 6.86860
- Presión de vapor: 0.0±1.5 mmHg at 25°C
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | J913060-10mg |
JWH 307 |
914458-26-7 | 98% | 10mg |
¥3,718.80 | 2022-01-14 | |
Chemenu | CM140343-1g |
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |
914458-26-7 | 97% | 1g |
$446 | 2024-07-20 | |
Chemenu | CM140343-1g |
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |
914458-26-7 | 97% | 1g |
$446 | 2021-08-05 | |
Crysdot LLC | CD11018084-1g |
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |
914458-26-7 | 97% | 1g |
$472 | 2024-07-19 | |
Chemenu | CM140343-5g |
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |
914458-26-7 | 97% | 5g |
$1340 | 2024-07-20 | |
Chemenu | CM140343-5g |
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |
914458-26-7 | 97% | 5g |
$1340 | 2021-08-05 | |
Crysdot LLC | CD11018084-5g |
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |
914458-26-7 | 97% | 5g |
$1422 | 2024-07-19 |
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; -78 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , Tri-o-tolylphosphine Solvents: Toluene , Water ; reflux
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , Tri-o-tolylphosphine Solvents: Toluene , Water ; reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , Tri-o-tolylphosphine Solvents: Toluene , Water ; reflux
Referencia
- 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptorsBioorganic & Medicinal Chemistry Letters, 2006, 16(20), 5432-5435,
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Raw materials
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Preparation Products
(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone Literatura relevante
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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